What are the physicochemical properties of D-Idose?
What are the physicochemical properties of D-Idose?
An In-Depth Technical Guide to the Physicochemical Properties of D-Idose
Authored by a Senior Application Scientist
Abstract
D-Idose, a C-5 epimer of D-glucose, is a rare aldohexose monosaccharide that is not found in nature.[1] Its significance stems not from natural abundance but from its unique structural characteristics and its role in synthetic carbohydrate chemistry.[1] Notably, D-Idose is recognized as the most unstable of all the aldohexoses, being highly susceptible to degradation under acidic, basic, or thermal stress.[2][3] This inherent instability has precluded its crystallization in pure form.[3] This technical guide provides a comprehensive exploration of the physicochemical properties of D-Idose, detailing its structural and conformational dynamics, solubility, optical activity, and stability. Methodologies for the characterization of these properties are presented, offering field-proven insights for researchers, scientists, and drug development professionals working with this enigmatic sugar.
Molecular Structure and Conformational Dynamics
D-Idose shares the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol with other aldohexoses.[4][5] Its identity is defined by the specific stereochemical arrangement of its hydroxyl groups along the carbon backbone.
Linear and Cyclic Forms
In solution, D-Idose exists in equilibrium between its open-chain aldehydic form and its cyclic hemiacetal forms.[4] The intramolecular reaction between the C-5 hydroxyl group and the C-1 aldehyde group forms a six-membered ring, known as a pyranose. This cyclization creates a new stereocenter at C-1, the anomeric carbon, resulting in two distinct diastereomers called anomers: α-D-idopyranose and β-D-idopyranose.[6] While less common, a five-membered furanose ring can also form.
Figure 1: Equilibrium between the linear and cyclic pyranose forms of D-Idose.
Conformational Instability
The most distinguishing feature of D-Idose is its conformational flexibility in the pyranose form. Unlike D-glucose, which strongly favors the ⁴C₁ chair conformation where bulky substituents are equatorial, D-idose exhibits a small energy difference between its two chair conformations (⁴C₁ and ¹C₄).[7][8] This results in a dynamic equilibrium where both conformations can be significantly populated and observed in solution by techniques like NMR spectroscopy.[7] This conformational instability contributes significantly to its overall high energy and low thermodynamic stability compared to other aldohexoses.[3]
Summary of Physicochemical Properties
The quantitative physicochemical data for D-Idose are summarized below. It is critical to note that many of these values are predicted or derived from experimental work on derivatives, owing to the inherent instability of the pure compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | [4][5] |
| Molecular Weight | 180.16 g/mol | [4][5] |
| Melting Point | 132 °C | [5][9] |
| Boiling Point | 527.1 ± 50.0 °C (Predicted) | [9] |
| Density | 1.581 ± 0.06 g/cm³ (Predicted) | [9] |
| Specific Rotation [α]D | +16 ± 1° | [9] |
| pKa | 12.45 ± 0.20 (Predicted) | [9] |
| Solubility | Slightly soluble in Water, Methanol, DMSO | [9] |
| LogP | -2.9 (Computed) | [4] |
In-Depth Analysis of Key Properties
Solubility
D-Idose is described as being slightly soluble in water and polar organic solvents like methanol and DMSO.[9] While the multiple hydroxyl groups facilitate hydrogen bonding, its unique and fluxional conformation may hinder the efficient packing and extensive hydration network observed with more stable, crystalline sugars like D-glucose.[10] The computed LogP value of -2.9 confirms its hydrophilic nature, though its practical solubility is limited.[4]
Optical Activity
As a chiral molecule, D-Idose rotates the plane of plane-polarized light, a phenomenon known as optical activity.[11] The standard measure for this property is specific rotation.
-
Definition : Specific rotation ([α]) is the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a concentration of 1 g/mL and a path length of 1 decimeter (dm).[12]
-
D-Idose Value : The specific rotation for D-Idose is reported as +16 ± 1° .[9] The positive sign indicates it is dextrorotatory (rotates light to the right, or clockwise).[13]
-
Nomenclature Clarification : It is crucial to distinguish between the D/L nomenclature and the direction of optical rotation (+/-). The "D" in D-Idose refers to the absolute configuration of the stereocenter furthest from the carbonyl group (C-5), which is analogous to that of D-glyceraldehyde.[14] This designation does not predict whether the compound will be dextrorotatory or levorotatory.[11]
Stability and Degradation
D-Idose is the most thermodynamically unstable of the sixteen aldohexoses.[3][15] It is highly sensitive to heat and extremes of pH, which readily promote degradation reactions such as epimerization, dehydration, and fragmentation.[3] This instability is the primary reason it has never been successfully crystallized from solution.[3] In aqueous solution, D-Idose undergoes mutarotation , a process where the α and β anomers interconvert via the open-chain form until an equilibrium is established.[16] This process, common to all reducing sugars, further complicates its handling and purification.
Experimental Protocols and Methodologies
The characterization of an unstable, non-crystalline compound like D-Idose relies heavily on in-solution analytical techniques.
Protocol: Determination of Specific Rotation via Polarimetry
This protocol outlines the standardized measurement of optical activity. The causality behind this procedure is the need to control all variables (concentration, path length, temperature, wavelength) that influence the observed rotation, thereby allowing for a reproducible, standardized value.[17]
Objective: To measure the specific rotation [α] of a D-Idose solution.
Methodology:
-
Sample Preparation: Accurately prepare a solution of D-Idose in a suitable solvent (e.g., water) at a known concentration (c), typically in g/mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled sample cell to set the zero point.
-
Measurement:
-
Fill a polarimeter sample cell of a known path length (l), measured in decimeters, with the D-Idose solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter.
-
Measure the observed angle of rotation (α) at a specified temperature (typically 20°C or 25°C) and wavelength (typically the sodium D-line, 589 nm).
-
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (c * l)
-
Validation: Repeat the measurement multiple times to ensure reproducibility. The self-validating nature of this protocol comes from consistency checks and comparison to any available literature values.
Figure 2: Standard workflow for the determination of specific rotation.
Workflow: Structural Elucidation via Spectroscopic Methods
For a non-crystalline compound, a combination of spectroscopic techniques is essential for unambiguous structure determination.[18][19] Mass spectrometry provides molecular weight and formula, IR spectroscopy identifies functional groups, and NMR spectroscopy reveals the detailed carbon-hydrogen framework and solution conformation.[18]
Objective: To confirm the structure and characterize the anomeric/conformational composition of D-Idose in solution.
Methodology Workflow:
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (e.g., ESI-MS) to confirm the molecular formula (C₆H₁₂O₆) by obtaining an accurate mass.[19]
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum to identify key functional groups. The spectrum will be dominated by a strong, broad O-H stretching band (~3300 cm⁻¹) and C-O stretching bands (~1000-1200 cm⁻¹), characteristic of a polyol.[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
This is the most powerful tool for characterizing D-Idose in solution.[20]
-
¹H NMR: Provides information on the number of distinct proton environments, their coupling patterns, and integration (ratio of protons). The signals for the anomeric protons (H-1) are particularly diagnostic and will show separate resonances for the α and β anomers.
-
¹³C NMR: Shows the number of distinct carbon environments. Separate signals will be observed for each carbon of the different anomers and conformers present in solution.
-
2D NMR (COSY, HMQC, HMBC): These experiments are critical for assigning specific ¹H and ¹³C signals to their respective positions in the molecule, confirming connectivity and definitively establishing the structure.[21][22]
-
Figure 3: Integrated spectroscopic workflow for molecular structure determination.
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Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. ResearchGate. Available from: [Link].
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Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. National Center for Biotechnology Information. Available from: [Link].
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